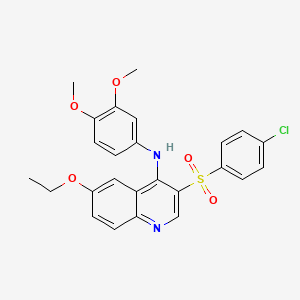

![molecular formula C19H16N2O2S B2862668 N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 324538-51-4](/img/structure/B2862668.png)

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of arylamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, biotechnology, and agriculture. The structure of this compound includes a thiazole ring, a biphenyl group, and an amide linkage, which contribute to its unique chemical properties and biological activities.

Mecanismo De Acción

Target of Action

It is reported that the compound and its derivatives are multi-target ligands , suggesting they interact with multiple proteins or receptors in the body.

Mode of Action

It is known that the compound and its derivatives have shown significant biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given its reported biological activities, it can be inferred that the compound may affect pathways related to oxidative stress, bacterial and fungal growth, and glucose metabolism .

Result of Action

The compound and its derivatives have shown significant antioxidant properties, with one derivative (3h) found to have the maximum antioxidant properties compared to the rest of the derivatives . The compounds 3d and 3h were also found to be significant bacterial inhibitors . Additionally, compound 3a showed significant fungicidal activity . When the effect was observed on α-glucosidase activity, the highest enzyme inhibition activity was observed by 3h followed by 3c .

Análisis Bioquímico

Biochemical Properties

The N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide compound has been found to interact with several enzymes and proteins. For instance, it has shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism . The nature of these interactions is likely due to the compound’s structure and functional groups, which allow it to bind to the active sites of these enzymes and inhibit their activity.

Cellular Effects

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been found to have various effects on cellular processes. It has shown significant antibacterial and antifungal activities, suggesting that it can influence cell function by disrupting the growth and proliferation of these organisms

Molecular Mechanism

Its inhibitory activity against α-glucosidase suggests that it may bind to this enzyme and prevent it from breaking down carbohydrates into simpler sugars . This could lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound has good stability and does not degrade quickly . Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be reported.

Metabolic Pathways

Given its inhibitory activity against α-glucosidase, it may play a role in carbohydrate metabolism . Future studies should investigate the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.

Métodos De Preparación

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves several steps. One common method starts with the reaction of 3-chloropentane-2,4-dione with substituted benzoyl chloride to form the thiazole ring . The resulting intermediate is then reacted with 4-aminobiphenyl-4-carboxylic acid under appropriate conditions to form the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA) to facilitate the formation of the amide bond .

Análisis De Reacciones Químicas

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Biology: The compound exhibits significant biological activities, including antioxidant, antibacterial, and antifungal properties.

Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development.

Comparación Con Compuestos Similares

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other arylamide derivatives, such as:

N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide: This compound has similar structural features but includes a fluorine atom, which can enhance its biological activity and stability.

N-(5-acetyl-4-methylthiazol-2-yl)-3-nitrobenzamide: The presence of a nitro group in this compound can significantly alter its reactivity and biological properties.

N-(5-acetyl-4-methylthiazol-2-yl)-3-chlorobenzamide: The chlorine atom in this compound can influence its chemical behavior and interactions with biological targets.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and potential of arylamide derivatives in scientific research and industry.

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-12-17(13(2)22)24-19(20-12)21-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFSYVWOWFJRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2862589.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)

![5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2862602.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B2862604.png)

![N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862605.png)

![5-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2862606.png)

![4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2862607.png)